molecular formula C15H16ClN2O4P B069035 6-Chloro-3-indolyl phosphate p-toluidine salt CAS No. 159954-33-3

6-Chloro-3-indolyl phosphate p-toluidine salt

Cat. No. B069035
CAS RN: 159954-33-3
M. Wt: 354.72 g/mol
InChI Key: IUBOLLVEZYFKQN-UHFFFAOYSA-N
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Description

6-Chloro-3-indolyl phosphate p-toluidine salt is a compound with the empirical formula C8H7ClNO4P · C7H9N and a molecular weight of 354.73 . It is used as a substrate for visualizing alkaline phosphatase activity . When used with Nitroblue tetrazolium, it produces a red colored insoluble end product that can be detected visually .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-indolyl phosphate p-toluidine salt can be represented by the SMILES string Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3cc(Cl)ccc23 . The InChI key for this compound is IUBOLLVEZYFKQN-UHFFFAOYSA-N .

Scientific Research Applications

Alkaline Phosphatase Activity Visualization

6-Chloro-3-indolyl phosphate p-toluidine salt is commonly used as a substrate for visualizing alkaline phosphatase activity . When used together with Nitroblue tetrazolium, it produces a red colored insoluble end product that can be detected visually .

Histochemical Studies

This compound, also known as Magenta-phos p-toluidine salt, is a histochemical substance used for visualizing areas of alkaline phosphatase activity . Hydrolysis of the phosphate group on 6-Chloro-3-indolyl phosphate by alkaline phosphatase generates an insoluble indigo compound .

Blotting Techniques

The compound finds its application in a variety of blotting techniques, including Northern, Southern, and Western blotting . It is used to prepare a stock solution, which in combination with NBT and a reaction buffer, forms a substrate solution for alkaline phosphatase .

In Situ Hybridization

In situ hybridization, a technique used to detect specific DNA or RNA sequences in tissue sections, also utilizes 6-Chloro-3-indolyl phosphate p-toluidine salt .

Immunohistochemistry

Immunohistochemistry, a method used to visualize the distribution and localization of biomarkers and differentially expressed proteins in tissue sections, employs this compound .

Research and Development

Due to its unique properties, 6-Chloro-3-indolyl phosphate p-toluidine salt is widely used in research and development laboratories. It is often used in the development of new methods and techniques in molecular biology .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indolyl phosphate p-toluidine salt, also known as Salmon Phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

Salmon Phosphate interacts with its target, alkaline phosphatase, through a process known as hydrolysis . This interaction leads to the removal of the phosphate group from the Salmon Phosphate molecule .

Biochemical Pathways

The hydrolysis of Salmon Phosphate by alkaline phosphatase affects the phosphate metabolism pathway . The removal of the phosphate group results in the production of an indigo compound . This process can influence downstream effects such as signal transduction and cellular communication.

Pharmacokinetics

Like many other phosphate compounds, it is expected to have good solubility in organic solvents such as dmf (n,n-dimethylformamide) or dmso (dimethyl sulfoxide) , which could potentially impact its bioavailability.

Result of Action

The hydrolysis of Salmon Phosphate by alkaline phosphatase generates an insoluble indigo compound . This compound can be visualized, making Salmon Phosphate useful as a histochemical marker for areas of alkaline phosphatase activity .

Action Environment

The action, efficacy, and stability of Salmon Phosphate can be influenced by various environmental factors. For instance, the pH level can affect the activity of alkaline phosphatase and, consequently, the hydrolysis of Salmon Phosphate . Additionally, the compound’s stability may be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing protective gloves/protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBOLLVEZYFKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165558
Record name Salmon phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl phosphate p-toluidine salt

CAS RN

159954-33-3, 154201-84-0
Record name 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159954-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmon phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmon phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-indolyl phosphate p-toluidine salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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